molecular formula C9H10N2O2S B11891252 5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol

5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol

Katalognummer: B11891252
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: VGOZMBQJXSCSDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol is a spirocyclic compound that features a unique structural motif combining a cyclobutane ring with a thieno[2,3-D]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol typically involves multi-step reactions. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by cyclization with α-halo ketones . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the product are maintained.

Analyse Chemischer Reaktionen

Types of Reactions

5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or other substitution reactions can occur, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5’H-Spiro[cyclobutane-1,6’-thieno[2,3-D]pyrimidine]-2’,4’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

spiro[1,5-dihydrothieno[2,3-d]pyrimidine-6,1'-cyclobutane]-2,4-dione

InChI

InChI=1S/C9H10N2O2S/c12-6-5-4-9(2-1-3-9)14-7(5)11-8(13)10-6/h1-4H2,(H2,10,11,12,13)

InChI-Schlüssel

VGOZMBQJXSCSDD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CC3=C(S2)NC(=O)NC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.